molecular formula C18H16N2O4 B5874185 N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide

N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide

Cat. No. B5874185
M. Wt: 324.3 g/mol
InChI Key: NLZFQCPHWFLDGN-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide, also known as ABT-199, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that plays a crucial role in the survival of cancer cells. ABT-199 has shown promising results in preclinical and clinical studies for the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and non-Hodgkin's lymphoma (NHL).

Mechanism of Action

N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide selectively binds to the hydrophobic groove of BCL-2 protein, preventing its interaction with pro-apoptotic proteins such as BIM. This leads to the release of BIM and other pro-apoptotic proteins, which activate the intrinsic apoptotic pathway and induce cell death. N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide has a higher affinity for BCL-2 protein than other anti-apoptotic proteins such as BCL-xL and MCL-1, making it a selective inhibitor of BCL-2.
Biochemical and Physiological Effects
N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide has been shown to induce apoptosis in cancer cells in vitro and in vivo. In preclinical studies, N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide has also been shown to inhibit tumor growth and improve survival in animal models of CLL, AML, and NHL. N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide has a favorable pharmacokinetic profile, with rapid absorption and distribution, and a half-life of approximately 17 hours in humans.

Advantages and Limitations for Lab Experiments

N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide has several advantages for laboratory experiments, including its high potency and selectivity for BCL-2 protein, and its ability to induce apoptosis in cancer cells. However, N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide has some limitations, including its potential toxicity and the development of resistance in some cancer cells. N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide should be used with caution in laboratory experiments, and appropriate controls should be included to ensure the specificity and reproducibility of the results.

Future Directions

Several future directions for N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide research include:
1. Combination therapy: N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide has shown promising results in combination with other anticancer agents, such as rituximab and venetoclax. Further studies are needed to identify optimal combinations and dosing schedules for N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide.
2. Biomarker identification: Biomarkers that predict response to N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide could improve patient selection and treatment outcomes. Several potential biomarkers, such as BCL-2 expression levels and genetic mutations, are currently being evaluated.
3. Mechanism of resistance: The development of resistance to N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide is a major challenge in its clinical use. Further studies are needed to identify the mechanisms of resistance and develop strategies to overcome it.
4. New indications: N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide has shown promising results in CLL, AML, and NHL, but its potential for other types of cancer, such as breast and lung cancer, is currently being explored.
In conclusion, N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide is a promising small molecule inhibitor that targets BCL-2 protein and induces apoptosis in cancer cells. Its high potency and selectivity make it a valuable tool for laboratory experiments and a promising therapeutic agent for the treatment of various types of cancer. Further research is needed to optimize its clinical use and identify new indications for its use.

Synthesis Methods

The synthesis of N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The first step involves the preparation of 3-(1,3-benzodioxol-5-yl)acrylic acid, which is then converted to the corresponding acid chloride. The second key intermediate, N-(3-aminophenyl)acetamide, is prepared by reacting 3-nitroaniline with acetic anhydride. The final coupling reaction between the two intermediates results in the formation of N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide. The synthesis of N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide has been described in detail in several publications, including a patent application by AbbVie Inc.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide has been extensively studied in preclinical models and clinical trials for the treatment of various types of cancer. In preclinical studies, N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide has shown potent and selective inhibition of BCL-2 protein, leading to apoptosis of cancer cells. In clinical trials, N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide has demonstrated promising results in patients with CLL, AML, and NHL, including those with relapsed or refractory disease. N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide has also been evaluated in combination with other anticancer agents, such as rituximab and venetoclax, with encouraging results.

properties

IUPAC Name

(E)-N-(3-acetamidophenyl)-3-(1,3-benzodioxol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-12(21)19-14-3-2-4-15(10-14)20-18(22)8-6-13-5-7-16-17(9-13)24-11-23-16/h2-10H,11H2,1H3,(H,19,21)(H,20,22)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZFQCPHWFLDGN-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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